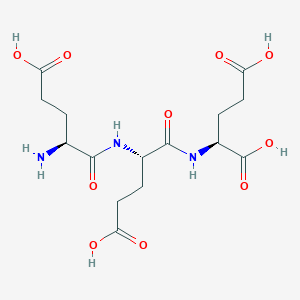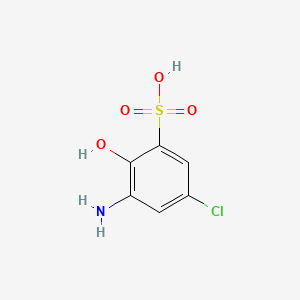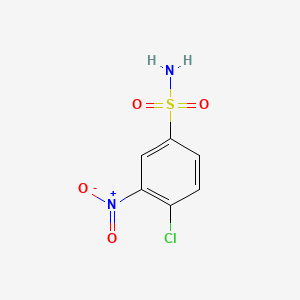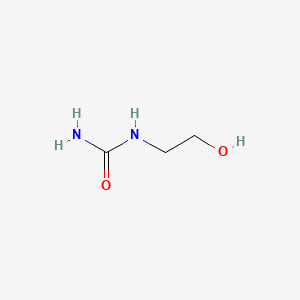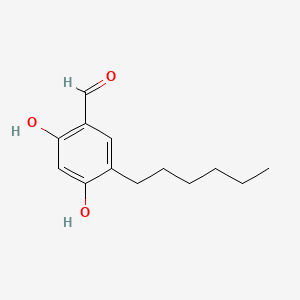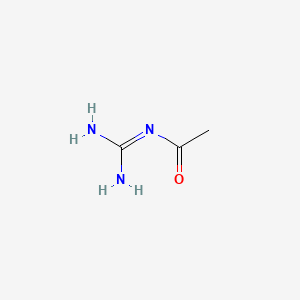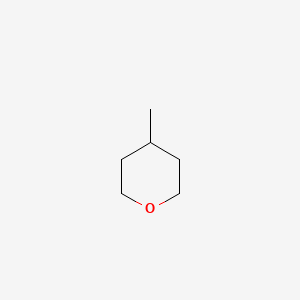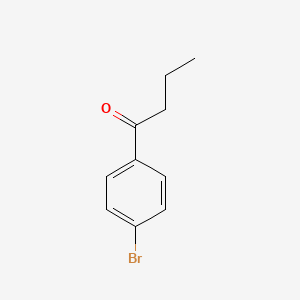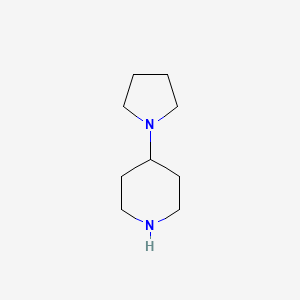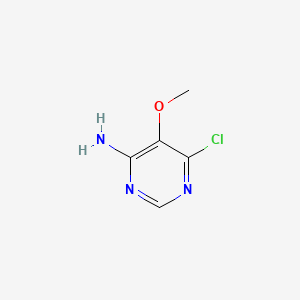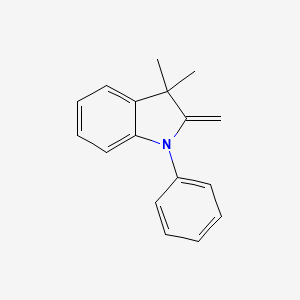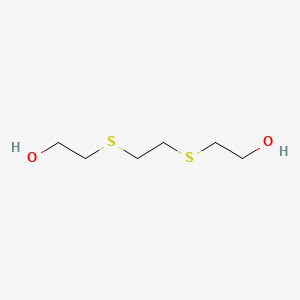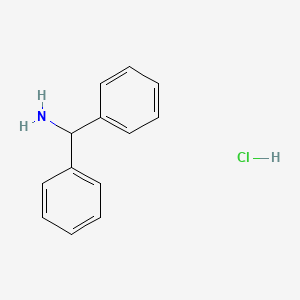
3-Thiophenthiol
Übersicht
Beschreibung
Thiophene-3-thiol is a sulfur-containing heterocyclic compound with the molecular formula C₄H₄S. It is a derivative of thiophene, where a thiol group (-SH) is attached to the third carbon atom of the thiophene ring. Thiophene-3-thiol is known for its distinctive sulfurous odor and is used in various chemical and industrial applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Thiophene-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Thiophene-3-thiol derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is used in the development of drugs and therapeutic agents due to its ability to interact with biological targets.
Industry: Thiophene-3-thiol is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
Target of Action
Thiophene-3-thiol, also known as 3-Thiophenethiol, is a derivative of thiophene, a five-membered heterocyclic compound . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets to exert their effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are synthesized through various biochemical pathways, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The resulting aminothiophene derivatives can interact with various biochemical pathways in the body, leading to their diverse biological effects .
Result of Action
Thiophene derivatives are known to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Zukünftige Richtungen
Thiophene-based compounds have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Biochemische Analyse
Biochemical Properties
Thiophene-3-thiol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. Thiophene-3-thiol can act as a substrate or inhibitor for these enzymes, affecting their catalytic activity. Additionally, thiophene-3-thiol has been shown to interact with glutathione, a key antioxidant in cells, forming conjugates that can be excreted from the body .
Cellular Effects
Thiophene-3-thiol exerts several effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, thiophene-3-thiol can impact gene expression and cellular metabolism. For instance, in cancer cells, thiophene-3-thiol has been reported to induce apoptosis by increasing oxidative stress . Furthermore, thiophene-3-thiol can affect the expression of genes involved in detoxification processes, enhancing the cell’s ability to manage oxidative damage.
Molecular Mechanism
At the molecular level, thiophene-3-thiol exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For example, thiophene-3-thiol can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. This interaction is particularly relevant in the context of enzyme regulation and signal transduction pathways. Additionally, thiophene-3-thiol can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thiophene-3-thiol can change over time. The compound’s stability and degradation are critical factors influencing its long-term impact on cellular function. Studies have shown that thiophene-3-thiol can undergo oxidation, leading to the formation of disulfides and other oxidation products. These changes can affect the compound’s reactivity and its interactions with biomolecules. Long-term exposure to thiophene-3-thiol in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained oxidative stress and altered gene expression .
Dosage Effects in Animal Models
The effects of thiophene-3-thiol vary with different dosages in animal models. At low doses, thiophene-3-thiol may exhibit beneficial effects, such as enhanced antioxidant capacity and protection against oxidative damage. At higher doses, the compound can become toxic, leading to adverse effects such as liver damage and impaired cellular function. Threshold effects have been observed, where a specific dosage range determines the balance between therapeutic and toxic outcomes .
Metabolic Pathways
Thiophene-3-thiol is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway is its conjugation with glutathione, mediated by glutathione S-transferase enzymes. This process facilitates the detoxification and excretion of thiophene-3-thiol from the body. Additionally, thiophene-3-thiol can undergo oxidation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .
Transport and Distribution
Within cells and tissues, thiophene-3-thiol is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in its localization and accumulation. For instance, thiophene-3-thiol can be transported into cells via organic anion transporters, facilitating its intracellular effects. Once inside the cell, thiophene-3-thiol can bind to proteins and other biomolecules, influencing its distribution and activity .
Subcellular Localization
Thiophene-3-thiol exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, thiophene-3-thiol may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses. Additionally, its presence in the endoplasmic reticulum can impact protein folding and secretion processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thiophene-3-thiol can be synthesized through several methods:
Reduction of Thiophene-3-sulfonyl Chloride: This method involves the reduction of thiophene-3-sulfonyl chloride using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield thiophene-3-thiol.
Hydrolysis of Thiophene-3-thioamide: Thiophene-3-thioamide can be hydrolyzed under acidic or basic conditions to produce thiophene-3-thiol.
Direct Thiolation: Direct thiolation of thiophene using thiolating agents like thiourea or hydrogen sulfide (H₂S) can also yield thiophene-3-thiol.
Industrial Production Methods: Industrial production of thiophene-3-thiol typically involves the reduction of thiophene-3-sulfonyl chloride due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product.
Types of Reactions:
Oxidation: Thiophene-3-thiol can undergo oxidation to form thiophene-3-sulfonic acid or thiophene-3-sulfinic acid, depending on the oxidizing agent and reaction conditions.
Substitution: The thiol group in thiophene-3-thiol can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halogens or alkyl groups.
Coupling Reactions: Thiophene-3-thiol can undergo coupling reactions with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and nitric acid (HNO₃) are commonly used oxidizing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and alkyl halides are used for substitution reactions.
Catalysts: Palladium catalysts are used in coupling reactions.
Major Products:
Oxidation Products: Thiophene-3-sulfonic acid, thiophene-3-sulfinic acid.
Substitution Products: Halogenated thiophenes, alkylated thiophenes.
Coupling Products: Biaryl compounds.
Vergleich Mit ähnlichen Verbindungen
Thiophene-3-thiol can be compared with other thiophene derivatives such as thiophene-2-thiol and thiophene-2-carboxylic acid:
Thiophene-2-thiol: Similar to thiophene-3-thiol, but with the thiol group attached to the second carbon atom. It exhibits different reactivity and chemical properties due to the position of the thiol group.
Thiophene-2-carboxylic Acid: Contains a carboxyl group (-COOH) instead of a thiol group. It has different chemical properties and applications, particularly in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness of Thiophene-3-thiol:
- The position of the thiol group on the third carbon atom of the thiophene ring gives thiophene-3-thiol unique chemical properties and reactivity compared to other thiophene derivatives.
- Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in organic synthesis and industrial applications.
Eigenschaften
IUPAC Name |
thiophene-3-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4S2/c5-4-1-2-6-3-4/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGXHZUTTFLSBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064799 | |
| Record name | 3-Thiophenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7774-73-4 | |
| Record name | 3-Thiophenethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7774-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thiophenethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007774734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Thiophenethiol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Thiophenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiophene-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.982 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-THIOPHENETHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PG6284B35 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main characteristic aroma associated with 3-Thiophenethiol?
A1: 3-Thiophenethiol possesses a potent meaty and cooked aroma. [] This makes it a significant contributor to the overall sensory profile of foods where it is present.
Q2: How does the formation of 3-Thiophenethiol differ in the Maillard reaction when comparing ribose and cysteine as precursors?
A2: Research using isotope labeling reveals distinct formation pathways for 3-Thiophenethiol depending on the precursor. When cysteine is the primary source, all carbon atoms in the 3-Thiophenethiol molecule originate from cysteine itself. [] This contrasts with other sulfur-containing aroma compounds like 2-methyl-3-furanthiol, which primarily derive their carbon skeleton from ribose. []
Q3: Can 3-Thiophenethiol be formed without directly involving ribose in the reaction?
A3: Yes, studies show that 3-Thiophenethiol can be generated through the high-temperature reaction of di(2-thienyl) sulfide with hydrogen sulfide. [] This pathway does not require the presence of ribose, highlighting an alternative route to its formation.
Q4: Is 3-Thiophenethiol found in any specific food products?
A4: 3-Thiophenethiol has been identified as a key aroma compound in thermally degraded orange juice. [] Its presence, along with its dimer bis(2-methyl-3-furyl) disulfide, contributes to undesirable off-flavors in these beverages.
Q5: Are there any known synthetic routes to produce 3-Thiophenethiol?
A5: Yes, one method involves the condensation of 3-Thiophenethiol with methyl 2-bromo-3-nitrothiophene-5-carboxylate. This is followed by a series of steps including reduction, acylation, bromination, and finally ring closure to yield a dithieno[2,3-b : 2′,3′-e]-1,4-thiazine derivative. []
Q6: Does supercritical carbon dioxide (SC-CO2) treatment affect the formation of 3-Thiophenethiol during the Maillard reaction?
A7: While SC-CO2 treatment generally inhibits the formation of many volatile compounds in the Maillard reaction, it enhances the production of certain intermediates and meaty flavor compounds. Among these is 3-Thiophenethiol, which is generated in significantly higher amounts in SC-CO2 treated samples, particularly under alkaline and neutral pH conditions. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


